3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine
Description
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine is a pyridazine derivative featuring a methyl group at position 3 and an (oxolan-2-yl)methoxy substituent at position 6. Pyridazines are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.
Properties
IUPAC Name |
3-methyl-6-(oxolan-2-ylmethoxy)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-5-10(12-11-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLWJDAPIWQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.
Substitution Reactions: The methyl group can be introduced at the third position of the pyridazine ring through alkylation reactions using methylating agents such as methyl iodide.
Introduction of the Oxolan-2-ylmethoxy Group: The oxolan-2-ylmethoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: Employed in the development of herbicides and pesticides.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxolan-2-ylmethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Pyridazine derivatives with substituents at different positions exhibit distinct electronic and steric behaviors. For example:
- 5-Alkynyl-2-methyl-4-methoxypyridazin-3(2H)-ones (): Substitution at positions 4 and 5 with alkynyl and methoxy groups alters electron density, affecting reactivity in nucleophilic substitutions.
Substituent Type and Physicochemical Properties
The nature of substituents significantly impacts solubility, lipophilicity, and biological activity:
- The oxolanyl group, being a neutral oxygen-containing ring, likely improves aqueous solubility compared to piperidinyl derivatives .
- The single (oxolanyl)methoxy group in the target compound may balance lipophilicity and polarity, avoiding the activity reduction seen in acetylated trimethoxy derivatives .
Data Tables
Table 1: Structural Comparison of Pyridazine Derivatives
Table 2: Hypothetical Physicochemical Properties*
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|
| 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine | ~250 | 1.2 | High |
| 3-Methyl-6-(piperidin-3-ylmethoxy)pyridazine | ~265 | 1.8 | Moderate |
*Based on structural analogs and substituent trends.
Key Research Findings
- Substituent Complexity : The oxolanyl methoxy group in the target compound likely optimizes solubility and steric interactions compared to simpler methoxy or bulkier digeranyl derivatives .
- Positional Isomerism : Substitution at the 6-position may confer stability against enzymatic degradation compared to 4- or 5-substituted pyridazines .
- Synthetic Flexibility : Methods from and suggest feasible pathways for modifying the oxolanyl group or introducing additional functional groups .
Biological Activity
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is classified under pyridazine derivatives, characterized by the presence of a pyridazine ring substituted with a methoxy group linked to an oxolan moiety. The structural formula can be represented as follows:
(Exact molecular formula to be determined based on specific substituents).
The biological activity of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine primarily involves its interaction with various molecular targets, including enzymes and receptors. The oxolan-2-ylmethoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the pyridazine ring can participate in π-π stacking interactions, stabilizing the compound-target complex.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to act as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies demonstrated that 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine significantly increased the G2/M phase population in cancer cell lines, indicating its potential as an anticancer agent .
Anticancer Properties
Several studies have highlighted the anticancer properties of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine:
-
Cell Proliferation Inhibition :
- In vitro assays showed that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast (T-47D, MDA-MB-231) and ovarian (SKOV-3) cancers .
- The compound induced apoptosis in these cells, evidenced by significant increases in sub-G1 phase populations during cell cycle analysis.
- Mechanisms of Action :
Other Biological Activities
In addition to its anticancer effects, 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although further research is needed to elucidate these effects fully .
- Neuroprotective Effects : Some derivatives within the pyridazine class have exhibited neuroprotective properties, suggesting that 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine may also have applications in treating neurodegenerative diseases .
Study 1: Anticancer Activity Assessment
A study evaluated several 3,6-disubstituted pyridazines for their anticancer activities. The results indicated that compounds similar to 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine displayed significant cytotoxicity against multiple cancer cell lines. Notably, compounds 11l and 11m were identified as particularly potent CDK inhibitors with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11l | T-47D | 0.5 | CDK2 inhibition |
| 11m | MDA-MB-231 | 0.7 | Apoptosis induction |
Study 2: Pharmacokinetics and Drug-Likeness
Another research focused on the pharmacokinetic profiles of pyridazine derivatives, including 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine. The study assessed ADME (Absorption, Distribution, Metabolism, Excretion) properties and found that this compound exhibited favorable drug-likeness characteristics essential for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
